molecular formula C21H22N2O5S B2656065 Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321869-95-7

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2656065
M. Wt: 414.48
InChI Key: YXGKOGYNSUNMTR-DQRAZIAOSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, stability, and reactivity with other compounds .

Scientific Research Applications

  • Aldose Reductase Inhibitors for Diabetic Complications

    • A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, which were evaluated as aldose reductase inhibitors. These compounds, including those similar to Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, showed potential as novel drugs for treating diabetic complications.
  • Antimicrobial Activities

    • Research by Mishra et al. (2019) on benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes revealed good antimicrobial activity against human epidemic causing bacterial strains. This indicates the potential of these compounds, including those structurally related to Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, in treating various infections.
  • Potential in Organic Synthesis and Medicinal Chemistry

    • The study by Darweesh et al. (2016) demonstrated the synthesis of novel heterocycles containing benzothiazole, showing the versatility of such compounds in organic synthesis and potential applications in medicinal chemistry.
  • Anticancer Agents

    • A study by Osmaniye et al. (2018) focused on the synthesis of new benzothiazole acylhydrazones as anticancer agents, highlighting the potential of these compounds in cancer treatment.
  • Novel Antipsychotic Agents

    • Research by Wise et al. (1987) on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showed potential as novel antipsychotic agents. This indicates the broader scope of such compounds in pharmaceutical applications.
  • Antitumor Activity

    • Havrylyuk et al. (2010) explored the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, showing some compounds with anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

Safety And Hazards

This involves the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-12-6-13(2)19-17(7-12)23(11-18(24)28-5)21(29-19)22-20(25)14-8-15(26-3)10-16(9-14)27-4/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKOGYNSUNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

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